4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17F4N3O4S and its molecular weight is 471.43. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
- Synthesis and Biological Activity : A range of benzenesulfonamides, similar in structure to the compound , has been synthesized and evaluated for bioactivity, including cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. These studies reveal insights into the anti-tumor activities and enzyme inhibition properties of these compounds (Gul et al., 2016).
Antimicrobial Activity
- Antimicrobial Applications : Derivatives of benzenesulfonamides have demonstrated antimicrobial activity against various bacteria and fungi, suggesting potential applications in addressing infectious diseases (Sarvaiya et al., 2019).
Inhibitory Effects
- Carbonic Anhydrase Inhibitory Effects : Similar compounds have been synthesized and their inhibitory effects on human cytosolic isoforms of carbonic anhydrase I and II have been studied, indicating their potential use in therapies requiring enzyme inhibition (Gul et al., 2016).
Treatment of Idiopathic Pulmonary Fibrosis
- Potential in Treating Pulmonary Conditions : Related benzenesulfonamide compounds have been explored for treating idiopathic pulmonary fibrosis, highlighting the therapeutic potential of these compounds in pulmonary conditions (Norman, 2014).
Cyclooxygenase-2 Inhibition
- COX-2 Inhibition and Pharmacokinetics : Investigations into 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety have revealed their role in COX-2 inhibition and pharmacokinetics, useful for understanding the inflammatory pathways (Pal et al., 2003).
Biotransformation Studies
- Metabolic Pathways : The biotransformation of a novel benzenesulfonamide compound has been explored to understand its metabolic pathways, an essential aspect for developing therapeutic applications (Słoczyńska et al., 2018).
Peripheral Benzodiazepine Receptor Study
- Neurodegenerative Disorder Research : Fluorine-substituted benzenesulfonamides have been used in positron emission tomography (PET) studies for the detection of peripheral benzodiazepine receptors, potentially aiding in neurodegenerative disorder research (Fookes et al., 2008).
Propriétés
IUPAC Name |
4-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N3O4S/c1-30-14-4-2-13(3-5-14)18-8-9-19(27-26-18)31-11-10-25-32(28,29)15-6-7-17(21)16(12-15)20(22,23)24/h2-9,12,25H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAVDRYWKNUQDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.